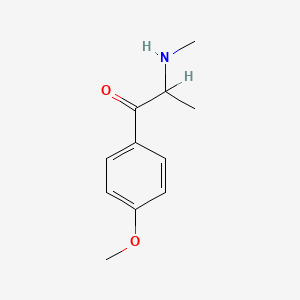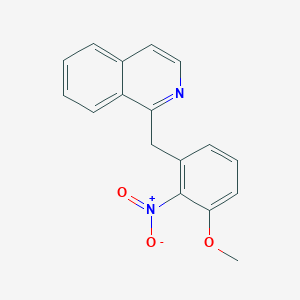
4-Methylazetidin-2-one
Descripción general
Descripción
4-Methylazetidin-2-one is a four-membered heterocyclic compound with the molecular formula C₄H₇NO. It is a derivative of azetidinone, characterized by the presence of a methyl group at the fourth position of the azetidine ring. This compound is notable for its strained ring structure, which imparts unique reactivity and stability properties.
Análisis Bioquímico
Biochemical Properties
4-Methylazetidin-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including transpeptidases, which are involved in the synthesis of bacterial cell walls. The interaction between this compound and these enzymes typically involves the formation of a covalent bond with the active site serine residue of the enzyme, leading to enzyme inhibition. This inhibition can disrupt the normal function of the enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by interfering with cell signaling pathways and gene expression. For instance, in bacterial cells, this compound can inhibit the synthesis of the cell wall, leading to cell lysis and death. In eukaryotic cells, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of specific enzymes. The compound binds to the active site of the enzyme, forming a stable covalent bond that prevents the enzyme from catalyzing its normal reaction. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism. The binding interactions of this compound with biomolecules are highly specific, often involving hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic disruption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including enzyme inhibition, metabolic disruption, and potential toxicity to organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis and degradation of bacterial cell walls. It interacts with enzymes such as transpeptidases and carboxypeptidases, which are crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall. The inhibition of these enzymes by this compound can lead to a disruption of cell wall synthesis and, ultimately, cell death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be transported by specific binding proteins or transporters. The localization and accumulation of this compound within cells can affect its activity and function, influencing the overall biochemical processes in which it is involved .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it interacts with cytoplasmic enzymes. It may also be localized to specific organelles, depending on the presence of targeting signals or post-translational modifications. The localization of this compound within specific cellular compartments can enhance its efficacy and specificity in inhibiting target enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylazetidin-2-one can be synthesized through various methods, including:
[2+2] Cycloaddition Reactions: This method involves the cycloaddition of alkenes with imines or nitriles under specific conditions to form the azetidine ring.
Metal-Catalyzed Reactions: Transition metals such as palladium or nickel can catalyze the formation of azetidines from appropriate precursors.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and controlled temperature conditions to ensure the efficient formation of the compound. The process may also include purification steps such as distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylazetidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound into various reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Aplicaciones Científicas De Investigación
4-Methylazetidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure allows it to participate in unique chemical reactions, which can modulate various biological processes. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Azetidinone: The parent compound without the methyl group.
2-Azetidinone: A similar compound with different substitution patterns.
Beta-Lactam: A broader class of compounds that includes azetidinones.
Uniqueness: 4-Methylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position enhances its stability and reactivity compared to other azetidinones .
Propiedades
IUPAC Name |
4-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSFNEZQRPOHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Methylazetidin-2-one?
A: this compound is a simple β-lactam characterized by a four-membered ring containing a nitrogen atom and a carbonyl group. The "4-methyl" designation indicates a methyl group attached to the fourth carbon atom in the ring. [, ]
Q2: How does the structure of this compound influence its chiroptical properties?
A: The chirality of this compound arises from the asymmetric carbon atom at position 4. This chirality leads to distinct Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra. Notably, the non-planarity of the amide chromophore, influenced by the methyl group, significantly contributes to the rotational strength of its electronic transitions, as per a previously established spiral rule. []
Q3: What is known about the dimerization of this compound?
A: Both experimental and computational studies indicate that this compound readily forms dimers in solution. The dimerization is driven by hydrogen bonding and is characterized by a calculated binding enthalpy of approximately -51 kJ/mol. The dimeric form exhibits distinct IR and VCD spectra compared to the monomeric form. []
Q4: Can you describe a common synthetic route for this compound derivatives?
A: One established method utilizes 1,3-dioxin-4-ones as starting materials. The synthesis involves the formation of β-ketocarboxamides, followed by reduction to 3-hydroxycarboxamides. Subsequent mesylation and base-mediated cyclization of the 3-mesyloxycarboxamides yield the desired this compound derivatives. This approach allows for stereocontrol, with the chirality of the final product influenced by the stereochemistry of intermediates. []
Q5: Have any specific biological activities been reported for this compound derivatives?
A: Research has focused on the platelet aggregation inhibitory activities of 3-acylidene-4-methylazetidin-2-one derivatives. Modifications at the 1-position of the azetidin-2-one ring have yielded compounds with potent inhibitory effects against rabbit platelet aggregation induced by adenosine diphosphate or collagen in vitro. []
Q6: What are the implications of this compound forming dimers in solution for its biological activity?
A: Dimerization can significantly impact a compound's bioavailability and interaction with biological targets. The tendency of this compound to form dimers, as observed in spectroscopic studies [], should be considered when investigating its biological activity. Further research is needed to determine if the dimeric or monomeric form is pharmacologically relevant and to elucidate the potential influence of dimerization on its platelet aggregation inhibitory activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















